molecular formula C12H19NO6 B1466081 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1011479-76-7

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1466081
CAS No.: 1011479-76-7
M. Wt: 273.28 g/mol
InChI Key: RCWFRIPIIZSBEJ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid is a polyfunctional azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethoxycarbonyl ester, and a carboxylic acid moiety at the 3-position of the azetidine ring.

Properties

IUPAC Name

3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-18-9(16)12(8(14)15)6-13(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWFRIPIIZSBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725571
Record name 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011479-76-7
Record name 1-(1,1-Dimethylethyl) 3-ethyl 1,3,3-azetidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011479-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The effects of 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by binding to key proteins, thereby altering downstream gene expression. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or systemic toxicity. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes, such as esterases and proteases, which catalyze its hydrolysis and cleavage. These reactions lead to the formation of metabolites, including carboxylic acids and alcohols, which can further participate in metabolic processes. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid (CAS Number: 1011479-76-7) is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the azetidine ring and various functional groups, suggest potential biological activities that merit detailed investigation. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.285 g/mol
  • Structure : The compound contains a tert-butoxycarbonyl group and an ethoxycarbonyl group attached to an azetidine ring, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a protein degrader building block . This compound is part of a class of molecules that have shown promise in targeted protein degradation, a strategy that has gained traction in drug discovery for its potential to selectively eliminate harmful proteins associated with various diseases.

The mechanism through which this compound exerts its biological effects involves:

  • Targeting Specific Proteins : The compound can selectively bind to target proteins, leading to their degradation via cellular pathways such as the ubiquitin-proteasome system.
  • Modulation of Enzyme Activity : By interacting with specific enzymes, it may alter metabolic pathways, potentially leading to therapeutic effects.

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant activity against cancer cell lines. For example, studies on related azetidine derivatives showed promising IC50 values in inhibiting cell proliferation in various cancer types.
  • Polymorphic Behavior : A study on related compounds highlighted polymorphic transitions that affect solubility and bioavailability, suggesting that the physical form of the compound can influence its biological activity significantly .
  • Synthesis and Characterization : The synthesis of this compound has been optimized to enhance yield and purity, which is crucial for ensuring reproducible biological testing results. Techniques such as NMR and HPLC have confirmed the structural integrity necessary for biological assays .

Data Tables

PropertyValue
Molecular FormulaC12H19NO6
Molecular Weight273.285 g/mol
CAS Number1011479-76-7
Purity≥ 97%
Biological RoleProtein Degrader Building Block

Scientific Research Applications

Pharmaceutical Development

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, the introduction of various substituents on the azetidine ring can yield compounds with improved efficacy against specific cancer cell lines.

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly for amino acids that require selective functionalization. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide coupling reactions.

Example Reaction

In the synthesis of peptides, the Boc group can be removed under mild acidic conditions, allowing for further functionalization without affecting other sensitive groups.

Agrochemical Applications

This compound has potential applications in the development of agrochemicals. Its derivatives can be designed to act as herbicides or insecticides, targeting specific biochemical pathways in pests or weeds.

Research Insight

Studies have indicated that modifying the ethoxycarbonyl group can enhance the bioactivity of derivatives against agricultural pests while minimizing toxicity to non-target organisms.

Data Tables

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Reactivity: The ethoxycarbonyl group in the target compound (vs. cyano or fluoromethyl in analogs) may influence hydrolysis rates under basic or acidic conditions. For example, ethoxycarbonyl esters are typically more labile than Boc-protected amines, enabling selective deprotection . Fluorinated analogs (e.g., difluoromethyl, fluoromethyl) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
  • Synthetic Accessibility: The base compound (1-Boc-azetidine-3-carboxylic acid) is synthesized via Boc protection of azetidine-3-carboxylic acid, a process optimized by PharmaBlock Sciences . 3-Cyano derivatives are synthesized from tert-butyl 3-cyanoazetidine-1-carboxylate through hydrolysis, as seen in .
  • Applications in Drug Discovery :

    • Aromatic substituents (e.g., 3-fluorobenzyl) are favored in kinase inhibitors or GPCR-targeted drugs for improved binding affinity .
    • Ketone-containing analogs (e.g., 2-oxopropyl) serve as bifunctional scaffolds for bioconjugation or prodrug design .

Commercial Availability and Pricing

  • The fluoromethyl analog (CAS 1228581-12-1) is widely available, with prices ranging from €235/100mg to €961/1g, reflecting demand for fluorinated building blocks .

Preparation Methods

Alternative Synthetic Approaches and Catalysts

  • Use of organic and inorganic bases such as triethylamine, potassium carbonate, or sodium hydroxide to facilitate nucleophilic substitutions and esterifications.
  • Catalysts like sodium iodide or potassium iodide can enhance reaction rates and selectivity in halide displacement steps.

Reaction Conditions and Yields Summary

Step Reaction Description Conditions Yield (%) Notes
1 Boc protection of 3,3-dimethoxy-azetidine Methylene chloride, triethylamine, 10–40 °C, 3–4 h 91 High purity, confirmed by 1H NMR
2 Hydrolysis to 1-tert-butoxycarbonyl-3-azetidinone 10% citric acid aqueous, 20–40 °C, 3–4 h 85.4 Crystallization from hexane, filtration
3 Esterification to introduce ethoxycarbonyl and carboxylic acid Standard esterification (implied) Not specified Requires further optimization for yield

Research Findings and Industrial Applicability

  • The synthetic route via 1-tert-butoxycarbonyl-3-azetidinone offers high relative yields and is amenable to industrial scale-up due to the use of readily available reagents and mild reaction conditions.
  • Avoidance of environmentally unfriendly solvents like dioxane and DMSO, which were used in older methods, improves the sustainability profile of the synthesis.
  • The process allows for the selective protection and functionalization of the azetidine ring, which is crucial for downstream pharmaceutical applications.
  • The use of aqueous citric acid for hydrolysis is advantageous due to its mildness and environmental compatibility.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via multi-step protection-deprotection strategies. For example:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or TEA in THF) .
  • Step 2 : Ethoxycarbonyl protection at the 3-position via esterification with ethyl chloroformate .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure via 1^1H/13^13C NMR .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., Boc and ethoxycarbonyl groups) using 1^1H NMR (e.g., tert-butyl singlet at ~1.4 ppm) and 13^13C NMR (carbonyl carbons at ~155-170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • FT-IR : Identify carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; ethoxycarbonyl: ~1740 cm1^{-1}) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic/basic conditions, and how can contradictory data be resolved?

  • Stability Profile :
    • Acidic Conditions : The Boc group hydrolyzes rapidly in strong acids (e.g., HCl/dioxane), while the ethoxycarbonyl group is more resistant .
    • Basic Conditions : Ethoxycarbonyl esters may saponify (e.g., NaOH/MeOH), but the Boc group remains intact below pH 9 .
  • Data Contradictions : Conflicting reports on Boc stability may arise from solvent polarity or temperature variations. Perform controlled kinetic studies (e.g., HPLC monitoring at 25°C vs. 40°C) to clarify .

Q. What strategies mitigate side reactions during coupling reactions involving this compound?

  • Activation Methods : Use coupling agents like HATU or EDCI with HOAt to minimize racemization .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility and reduce aggregation.
  • Temperature Control : Maintain reactions at 0–5°C to suppress β-lactam formation, a common side product in azetidine derivatives .

Q. How can researchers address discrepancies in reported toxicity or ecological impact data?

  • Toxicity Analysis : While acute toxicity is often labeled “no data available” , conduct in vitro assays (e.g., MTT assay on HEK293 cells) to assess cytotoxicity.
  • Ecological Impact : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) if environmental release is a concern .

Q. What are the decomposition products under thermal stress, and how do they affect downstream applications?

  • Thermal Degradation : At >150°C, the compound may release CO2_2 (from Boc group) and form azetidine derivatives or cyclic amides .
  • Mitigation : Use TGA-DSC to identify decomposition thresholds. Purge reaction systems with inert gas (N2_2) to exclude oxygen during high-temperature steps .

Methodological Tables

Q. Table 1. Key Stability Parameters

ConditionObservationReference
1M HCl (25°C, 1h)Complete Boc deprotection
0.1M NaOH (25°C, 1h)Partial ethoxycarbonyl hydrolysis
UV light (254 nm)No degradation (24h exposure)

Q. Table 2. Recommended Analytical Conditions

MethodParametersReference
HPLC (Purity)C18 column, 70:30 H2_2O/ACN, 1 mL/min
1^1H NMR (DMSO-d6)δ 1.4 (s, Boc), δ 4.2 (q, ethoxy group)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid

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